4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-12-1-2-13(20-12)21(17,18)16-8-5-11(9-16)19-10-3-6-15-7-4-10/h1-4,6-7,11H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFJSGNEXDLVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Sulfonyl Group: The 5-chlorothiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Coupling with Pyridine: The final step involves coupling the functionalized pyrrolidine with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is with a molecular weight of approximately 388.9 g/mol. The structure features a pyridine ring, a pyrrolidine moiety, and a sulfonyl group attached to a chlorothiophene, providing unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound has shown promise as a lead candidate in drug development due to its structural features that suggest potential activity against various biological targets.
Potential Therapeutic Areas:
- Anti-inflammatory Agents: Research indicates that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in anti-inflammatory drug development.
- Antimicrobial Activity: The presence of the chlorothiophene moiety may enhance antimicrobial properties, making it suitable for studies targeting bacterial infections.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound could interact with cancer cell signaling pathways, warranting further exploration in oncological research.
Materials Science
In materials science, 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can serve as a building block for synthesizing advanced polymers and coatings. Its unique chemical structure allows for modifications that can enhance the properties of materials used in various applications.
Applications in Materials:
- Advanced Polymers: The compound can be utilized to create polymers with specific thermal and mechanical properties.
- Coatings: Its stability and reactivity profile make it suitable for developing protective coatings that require robust chemical performance.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anti-inflammatory Activity | Evaluate the compound's effect on cytokine production | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Antimicrobial Efficacy Assessment | Test against various bacterial strains | Showed effective inhibition of growth in Gram-positive bacteria. |
| Cancer Cell Line Interaction | Investigate effects on specific cancer cell lines | Induced apoptosis in tested cancer cells, indicating potential anticancer activity. |
Synthetic Routes
The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves several steps:
- Formation of Pyrrolidine Intermediate: Utilizes cyclization reactions involving amino alcohols or amino acids.
- Sulfonylation: Involves the reaction of 5-chlorothiophene sulfonyl chloride with the pyrrolidine intermediate.
- Etherification: Final step where the sulfonylated pyrrolidine is reacted with pyridine derivatives under basic conditions.
Mechanism of Action
The mechanism of action of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrrolidine and pyridine rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The Catalog of Pyridine Compounds lists structurally related derivatives (entries 231 and 232) :
| Compound ID | Substituents on Pyrrolidine-Pyridine Scaffold | Key Functional Groups |
|---|---|---|
| Entry 231 | tert-Butyldimethylsilyloxy, nitro, iodo | Bulky silyl ether, nitro, iodine |
| Entry 232 | tert-Butyldimethylsilyloxy, amine | Bulky silyl ether, amine |
| Target | 5-Chlorothiophene sulfonyl | Sulfonamide, chlorine |
Key Comparisons:
Steric Effects :
- The target compound’s 5-chlorothiophene sulfonyl group is less sterically demanding than the tert-butyldimethylsilyloxy substituents in entries 231 and 232. This difference may enhance the target compound’s ability to penetrate biological membranes or bind to narrow enzyme active sites.
Electronic Properties :
- The sulfonamide group in the target compound is a stronger electron-withdrawing group compared to the silyl ethers in entries 231 and 232. This could stabilize negative charges or modulate π-π stacking interactions in crystalline or protein-binding environments.
Crystallographic and Computational Analysis
Tools like SHELX and Mercury () are critical for comparing structural features such as:
- Packing Motifs : The 5-chlorothiophene sulfonyl group may promote unique crystal packing via Cl···π or sulfonyl-oxygen hydrogen bonding, contrasting with the bulky silyl ethers in analogues.
- Conformational Flexibility : The pyrrolidine ring’s oxygen linker in the target compound could allow greater rotational freedom compared to analogues with rigid silyl substituents.
Biological Activity
The compound 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine , with CAS number 2034389-47-2, is a novel pyridine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 388.9 g/mol. Its structure includes a pyridine ring, a pyrrolidine moiety, and a chlorothiophenesulfonyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 388.9 g/mol |
| CAS Number | 2034389-47-2 |
The biological activity of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is primarily attributed to its interaction with various molecular targets. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins, while the pyridine and pyrrolidine rings contribute to hydrophobic interactions that stabilize the binding.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer potential. In a study focusing on murine models, it was shown to inhibit tumor growth effectively when administered at appropriate dosages. For instance, in xenograft models, the compound demonstrated moderate tumor growth inhibition, suggesting its role as a potential anticancer agent.
Case Study: MDM2 Inhibition
In a relevant study examining MDM2 inhibitors, derivatives similar to this compound were tested for their ability to activate p53 pathways in cancer cells. Although the compound showed moderate effects on p53 activation and PARP cleavage, it was noted that improvements in tissue penetration could enhance its efficacy against tumors .
Antimicrobial Activity
The compound's structural features suggest potential efficacy against various pathogens. Pyrrole derivatives have been recognized for their antimicrobial properties, and this compound may exhibit similar activities. The sulfonamide moiety is known to enhance antimicrobial effects by interfering with bacterial enzyme functions.
Anti-inflammatory Effects
Preliminary studies suggest that 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
Summary of Biological Activity Studies
The following table summarizes key findings from various studies investigating the biological activities of this compound:
Q & A
Q. How can researchers optimize the synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?
- Methodological Answer : The synthesis can be optimized using palladium or copper catalysts in polar solvents like dimethylformamide (DMF) or toluene, as demonstrated in analogous heterocyclic syntheses . Reaction parameters (temperature, stoichiometry) should be systematically varied, and intermediates purified via column chromatography. Safety protocols, such as handling sulfonyl chlorides in inert atmospheres, are critical to avoid side reactions .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural resolution .
Q. How should solvent systems be selected for synthesis and purification?
Q. What safety protocols are essential during synthesis?
Q. How can purity and stability be assessed post-synthesis?
- Methodological Answer : Employ thermogravimetric analysis (TGA) for stability under thermal stress. Purity ≥99% can be confirmed via HPLC with UV detection at 254 nm, referencing calibration curves of authenticated standards .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Q. What strategies resolve contradictions between in vitro and in silico bioactivity data?
Q. How can X-ray crystallography address challenges in resolving the sulfonyl-pyrrolidine conformation?
Q. What role does the sulfonyl group play in modulating biological activity?
Q. How can researchers design combination therapies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
